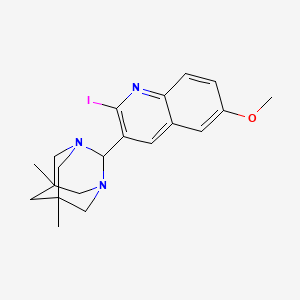

(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane

説明

This compound is a 1,3-diazaadamantane derivative featuring a 2-iodo-6-methoxyquinoline substituent at the C2 position and methyl groups at the C5 and C7 positions of the diazaadamantane core. Its structural complexity arises from the rigid adamantane scaffold, which enhances metabolic stability and binding specificity. Notably, this compound has been discontinued by commercial suppliers like CymitQuimica, suggesting challenges in synthesis or stability .

特性

IUPAC Name |

2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24IN3O/c1-19-8-20(2)11-23(9-19)18(24(10-19)12-20)15-7-13-6-14(25-3)4-5-16(13)22-17(15)21/h4-7,18H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVXFGILRHNTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CN(C1)C(N(C2)C3)C4=C(N=C5C=CC(=CC5=C4)OC)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Diazaadamantane Framework: The diazaadamantane structure can be synthesized through a series of cyclization reactions involving appropriate diamines and ketones.

Coupling of the Quinoline and Diazaadamantane Units: The final step involves coupling the quinoline moiety with the diazaadamantane framework, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The iodine atom in the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under conditions like reflux in polar solvents.

Major Products

Oxidation: Products may include quinoline N-oxides and carboxylic acids.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

Diagnostics: May be used in the development of diagnostic agents for imaging or sensing applications.

Industry

Polymer Science: Can be used as a building block for the synthesis of advanced polymers with tailored properties.

作用機序

The mechanism by which (1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety can intercalate with DNA, while the diazaadamantane framework can enhance binding affinity and specificity.

類似化合物との比較

Alkyl-Substituted 1,3-Diazaadamantanes

Compound 130 (propyl-substituted) and Compound 131 (n-butyl-substituted) are analogs with alkyl chains replacing the quinoline moiety. Key findings:

- DNA Binding Affinity :

| Compound | Kₐ (pH 7.8) | Kₐ (pH 6.5) |

|---|---|---|

| 130 | 15 M⁻¹ | 500 M⁻¹ |

| 131 | 180 M⁻¹ | 1400 M⁻¹ |

The target compound’s bulky quinoline substituent likely reduces DNA affinity compared to these alkyl derivatives, though direct data are unavailable. However, pH-dependent binding trends (increased affinity at lower pH) observed in 130/131 may extend to the target due to shared diazaadamantane protonation dynamics .

- Enzyme Inhibition: 5,7-Dimethyl-1,3-diazaadamantane derivatives exhibit inhibitory activity against enzymes like proteases, though specifics for the target compound remain unreported. The quinoline group may enhance selectivity for enzymes with hydrophobic binding pockets .

Amino-Substituted 1,3-Diazaadamantanes

6-Amino-5,7-dimethyl-1,3-diazaadamantane (from terpene-derived libraries) demonstrates high analgesic activity with low toxicity. The amino group introduces hydrogen-bonding capacity, contrasting with the target’s iodinated quinoline. This suggests divergent biological applications: the amino derivative for CNS disorders vs.

Positional Isomers and Functional Group Variants

- (1S,2R,5R,6S)-2-(2-Iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol: This isomer features a 7-methoxyquinoline group and a hydroxyl at C4. The methoxy positional shift (6- vs. No direct activity comparisons are available, but such isomers are critical for structure-activity relationship (SAR) studies .

Research Implications

The target compound’s unique structure positions it for exploration in nucleic acid targeting or enzyme inhibition, though its discontinuation highlights practical limitations. Future work should prioritize stability optimization and direct comparative assays against alkyl/amino analogs to clarify its pharmacological profile.

生物活性

(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is a complex organic compound belonging to the diazaadamantane class. Its unique structural features, including a quinoline moiety, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂IO

- Molecular Weight : 368.22 g/mol

- Chirality : The compound has specific stereochemistry at three chiral centers (1S, 2R, 5R), which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit significant activity against a range of bacterial strains due to its ability to intercalate into DNA or inhibit bacterial enzymes.

Anticancer Properties

Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The presence of the diazaadamantane structure may enhance these effects by stabilizing interactions with cellular targets involved in cancer progression.

| Activity Type | Mechanism | Target |

|---|---|---|

| Antimicrobial | DNA intercalation | Bacterial DNA |

| Anticancer | Apoptosis induction | Cancer cell pathways |

Case Studies

- Anticancer Study : In vitro assays demonstrated that this compound showed cytotoxic effects on several cancer cell lines. The compound induced apoptosis through the activation of caspase pathways.

- Antimicrobial Research : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a lead compound in antibiotic development.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

- Formation of the diazaadamantane core.

- Introduction of the quinoline moiety via electrophilic substitution.

- Iodination at the 2-position of the quinoline ring.

Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。